molecular formula C15H12N4O5 B5202426 ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate

ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate

Cat. No. B5202426
M. Wt: 328.28 g/mol
InChI Key: GMGBDVYOWVIZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is a fluorescent dye that can be used to label and track various biological molecules and structures.

Mechanism of Action

The mechanism of action of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is based on its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows it to be used as a probe to detect and track various biological molecules and structures.
Biochemical and physiological effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it may interact with certain biological molecules and affect their function. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate in lab experiments include its high sensitivity, low toxicity, and compatibility with various imaging techniques. However, its use may be limited by its photobleaching properties, which can reduce its fluorescence intensity over time.

Future Directions

There are several future directions for the use of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate in scientific research. One area of interest is the development of new fluorescent dyes with improved photostability and brightness. Another area of interest is the application of the dye in live-cell imaging and super-resolution microscopy. Additionally, the dye may be used in the development of biosensors for the detection of specific biological molecules and structures.

Synthesis Methods

The synthesis of ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate involves the reaction of 4-aminobenzoic acid ethyl ester with 7-nitro-2,1,3-benzoxadiazol-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a yellow solid.

Scientific Research Applications

Ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate is widely used in scientific research as a fluorescent dye. It can be used to label and track various biological molecules and structures such as proteins, lipids, nucleic acids, and membranes. It is also used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize and study the dynamics of cellular processes.

properties

IUPAC Name

ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-2-23-15(20)9-3-5-10(6-4-9)16-11-7-8-12(19(21)22)14-13(11)17-24-18-14/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGBDVYOWVIZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.